molecular formula C9H12O2S B1282783 Tert-butyl thiophene-2-carboxylate CAS No. 939-62-8

Tert-butyl thiophene-2-carboxylate

Cat. No. B1282783
CAS RN: 939-62-8
M. Wt: 184.26 g/mol
InChI Key: KJHXSOOIOVLNPZ-UHFFFAOYSA-N
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Description

Tert-butyl thiophene-2-carboxylate is a heterocyclic organic compound with a molecular formula of C9H12O2S . It has a molecular weight of 184.26 g/mol .


Synthesis Analysis

The synthesis of thiophene derivatives, including Tert-butyl thiophene-2-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Tert-butyl thiophene-2-carboxylate is represented by the InChI code 1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 . This indicates that the molecule consists of a thiophene ring with a carboxylate group attached to the second carbon and a tert-butyl group attached to the carboxylate.


Chemical Reactions Analysis

Tert-butyl thiophene-2-carboxylate can undergo a palladium-catalyzed carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu . The reaction involves three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .


Physical And Chemical Properties Analysis

Tert-butyl thiophene-2-carboxylate has a molecular weight of 184.26 g/mol . The exact mass is 184.05600 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field: Biomedical Science
  • Application Summary: Thiophene-based compounds, such as benzo[b]thiophene acylhydrazones, have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus .
  • Methods of Application: The synthetic route to these compounds was achieved by the conversion of benzothiophene-2-carboxylic acid into tert-butyl 2-(benzothiophene-2-carbonyl)hydrazinecarboxylate .
  • Results: The screening led to the identification of eight hits, including a non-cytotoxic derivative showing a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains .

Organic Optoelectronics

  • Scientific Field: Material Science
  • Application Summary: Thiophene-based conjugated molecules, specifically thieno[3,4-b]thiophene (TT) units with functional groups, have emerged as an attractive electron-withdrawing building block in organic electronics .
  • Methods of Application: Thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) .
  • Results: These materials have contributed to the development of organic solar cells and non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies .

Palladium(II)-Catalyzed Carboxylation

  • Scientific Field: Organic Chemistry
  • Application Summary: Thiophene can undergo a palladium(II)-catalyzed carboxylation reaction with CO2 .
  • Methods of Application: The reaction consists of two consecutive steps, including the formation of a carbanion represented as the palladium complex (metal-nucleophile bond) and the nucleophile attacking the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .
  • Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .

Direct Carboxylation of Thiophene

  • Scientific Field: Organic Chemistry
  • Application Summary: Thiophene can undergo a direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu .
  • Methods of Application: The reaction consists of three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .
  • Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .

Corrosion Inhibitors

  • Scientific Field: Industrial Chemistry
  • Application Summary: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Methods of Application: The specific methods of application would depend on the specific type of thiophene derivative and the specific industrial application .
  • Results: The use of thiophene derivatives as corrosion inhibitors can help to protect industrial equipment and infrastructure from damage .

Organic Semiconductors

  • Scientific Field: Material Science
  • Application Summary: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Results: The use of thiophene-based compounds in these applications has led to advancements in the field of organic electronics .

Direct Carboxylation of Thiophene

  • Scientific Field: Organic Chemistry
  • Application Summary: Thiophene can undergo a direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu .
  • Methods of Application: The reaction consists of three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .
  • Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .

Synthesis of High-Value Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: Thiophene-2-carboxylic acid and thiophene-2,5-dicarboxylic acid can be used to synthesize high-value polymers as a substitute for petrochemical derivatives benzoic acid and terephthalic acid .
  • Methods of Application: The specific methods of application would depend on the specific type of thiophene derivative and the specific industrial application .
  • Results: The use of thiophene derivatives in these applications can help to produce high-value polymers .

Organic Optoelectronics

  • Scientific Field: Material Science
  • Application Summary: Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics .
  • Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs), and in the development of donor and acceptor materials in organic solar cells (OSCs) .
  • Results: The use of thiophene-based compounds in these applications has led to advancements in the field of organic electronics .

Safety And Hazards

Tert-butyl thiophene-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Thiophene-based analogs, including Tert-butyl thiophene-2-carboxylate, have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

tert-butyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHXSOOIOVLNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542206
Record name tert-Butyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl thiophene-2-carboxylate

CAS RN

939-62-8
Record name tert-Butyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Lee, YK Hwang, J Kwak - Organometallics, 2021 - ACS Publications
… First, we performed the stoichiometric reaction of tert-butyl thiophene-2-carboxylate (1a) with silver pivalate in a DMF-d 7 solution and monitored the progress of the reaction by 1 H NMR …
Number of citations: 7 pubs.acs.org
LV Klyba, NA Nedolya, ER Sanzheeva… - Russian Journal of …, 2019 - Springer
… All compounds, except for tert-butyl thiophene-2-carboxylate, under electron impact give rise to stable molecular ions which decompose along two paths, depending on the site of …
Number of citations: 3 link.springer.com
Q Zhang, Y Ma, A Zeng - Catalysts, 2022 - mdpi.com
… [31] reported that tert-butyl thiophene-2-carboxylate realized the direct carboxylation reaction with CO 2 under the joint action of silver salt, ligand and LiOt-Bu, with the product yield of 79…
Number of citations: 2 www.mdpi.com
Z Brzozowski, F Sączewski - Journal of heterocyclic chemistry, 2007 - Wiley Online Library
A series of N‐(3‐amino‐3,4‐dihydro‐4‐oxopyrimidin‐2‐yl)‐4‐chloro‐2‐mercapto‐5‐methylbenzenesulfonamide derivatives 10‐17 have been synthesized as potential anti‐HIV agents. …
Number of citations: 11 onlinelibrary.wiley.com
X Ren, X Wang, Y Sun, X Chi, D Mangel… - Organic Chemistry …, 2019 - pubs.rsc.org
… Compound 5 was synthesized in a yield of 45% via the direct Pd-catalysed arylation of tert-butyl thiophene-2-carboxylate with dibromo diketopyrrolopyrrole. Dicarboxylic acid monomer …
Number of citations: 12 pubs.rsc.org

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